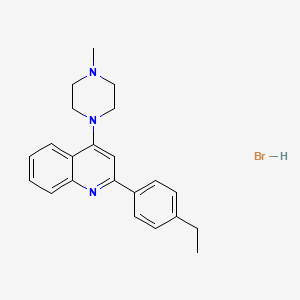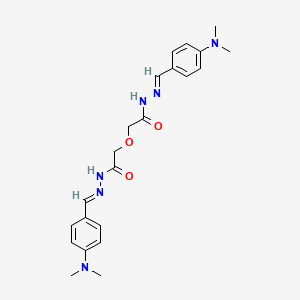
Diglycolic bis((4-(dimethylamino)benzylidene)hydrazide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diglycolic bis((4-(dimethylamino)benzylidene)hydrazide) is a chemical compound with the molecular formula C22H28N6O3 and a molecular weight of 424.507 g/mol . This compound is known for its unique structure, which includes two dimethylamino groups and a hydrazide linkage. It is often used in early discovery research due to its rare and unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diglycolic bis((4-(dimethylamino)benzylidene)hydrazide) typically involves the condensation reaction between diglycolic acid and 4-(dimethylamino)benzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Diglycolic bis((4-(dimethylamino)benzylidene)hydrazide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of reactive hydrazide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
Diglycolic bis((4-(dimethylamino)benzylidene)hydrazide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential anticancer properties due to its ability to bind to DNA and inhibit tumor growth.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of diglycolic bis((4-(dimethylamino)benzylidene)hydrazide) involves its interaction with molecular targets such as DNA and proteins. The compound can form stable complexes with DNA, leading to the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it induces apoptosis in cancer cells by disrupting their genetic material .
相似化合物的比较
Similar Compounds
- 3-(4-(dimethylamino)benzylidene)pentane-2,4-dione (DBPD)
- 3-(3-(4-dimethylamino)phenyl)allylidene)pentane-2,4-dione (DPAPD)
Uniqueness
Diglycolic bis((4-(dimethylamino)benzylidene)hydrazide) is unique due to its dual hydrazide linkage and the presence of dimethylamino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits stronger DNA binding affinity and greater potential for anticancer applications .
属性
分子式 |
C22H28N6O3 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethoxy]acetamide |
InChI |
InChI=1S/C22H28N6O3/c1-27(2)19-9-5-17(6-10-19)13-23-25-21(29)15-31-16-22(30)26-24-14-18-7-11-20(12-8-18)28(3)4/h5-14H,15-16H2,1-4H3,(H,25,29)(H,26,30)/b23-13+,24-14+ |
InChI 键 |
GUUPBYIBCRCKJK-RNIAWFEPSA-N |
手性 SMILES |
CN(C1=CC=C(C=C1)/C=N/NC(=O)COCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)COCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


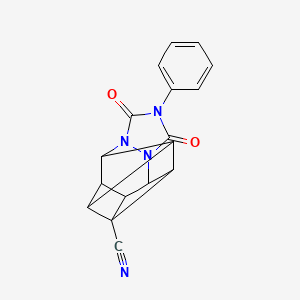
![N'-[(E)-2-methyl-1-phenylpropylidene]benzenesulfonohydrazide](/img/structure/B11946162.png)

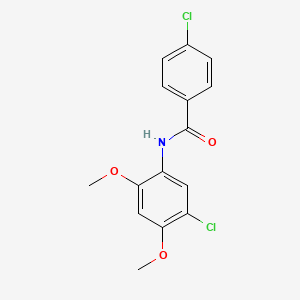


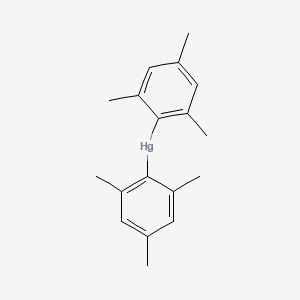


![5-Hydroxy-2,3,7,8-tetrahydrobenzo[g][1,3,6,9,2]tetraoxaphosphacycloundecine 5-oxide](/img/structure/B11946219.png)
![4-[(2-Toluidinocarbonyl)amino]benzoic acid](/img/structure/B11946237.png)


